Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:
- Benzyl ester group at position 3.
- 4-(Benzyloxy)-3-ethoxyphenyl substituent at position 4, introducing steric bulk and lipophilicity.
- Methyl group at position 6, a common feature in many dihydropyrimidine (DHPM) derivatives.
This compound belongs to the Biginelli reaction product family, synthesized via cyclocondensation of aldehydes, thiourea, and β-keto esters.
Properties
IUPAC Name |
benzyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-3-32-24-16-22(14-15-23(24)33-17-20-10-6-4-7-11-20)26-25(19(2)29-28(35)30-26)27(31)34-18-21-12-8-5-9-13-21/h4-16,26H,3,17-18H2,1-2H3,(H2,29,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZMHFJJVIYILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the benzyloxy and ethoxy-substituted phenyl precursors, followed by their condensation with pyrimidine derivatives under controlled temperature and pH conditions. The reaction often requires catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve scalable processes such as flow chemistry or microwave-assisted synthesis. These methods allow for the efficient production of large quantities of the compound while maintaining stringent quality control measures. Key steps include the preparation of high-purity starting materials and the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo oxidation reactions, particularly at the benzyloxy and ethoxy groups, forming quinone or carboxyl derivatives.
Reduction: The compound can also be reduced, especially at the thiocarbonyl group, to yield the corresponding tetrahydropyrimidine-5-carboxylate derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups that modify its chemical and physical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed: The major products of these reactions often include modified pyrimidine derivatives with altered functional groups, which may exhibit different pharmacological or industrial properties.
Scientific Research Applications
Chemistry: Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Medicine: The compound's unique structure allows it to act as a potential therapeutic agent. Researchers are exploring its efficacy in treating conditions like cancer, cardiovascular diseases, and neurodegenerative disorders due to its antioxidant and anti-inflammatory properties.
Industry: In industrial applications, this compound is used as a precursor in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, primarily involving the inhibition of specific enzymes and modulation of signaling pathways. By interacting with molecular targets such as kinases and transcription factors, it can alter cellular processes like proliferation, apoptosis, and inflammation.
Molecular Targets and Pathways:
Enzymes: Cyclooxygenase, lipoxygenase
Pathways: MAPK/ERK pathway, NF-κB signaling
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogues include:
Substituents on the phenyl ring : Hydroxy, methoxy, ethoxy, halogen, or heterocyclic groups.
Ester groups : Benzyl, ethyl, methyl, isopropyl, or long-chain aliphatic esters.
Oxo vs. thioxo at position 4.
Table 1: Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- Thioxo vs. Oxo : Thioxo derivatives generally exhibit stronger hydrogen-bonding interactions, which correlate with improved antioxidant and cytotoxic activities .
Biological Activity
Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound is characterized by a tetrahydropyrimidine core and various functional groups that enhance its potential for medicinal applications. Its molecular formula is C27H28N2O4S, with a molecular weight of approximately 474.58 g/mol.
Chemical Structure
The structure of this compound includes:
- A benzyloxy group that may influence the compound's lipophilicity and biological interactions.
- An ethoxy group that can enhance solubility and reactivity.
- A thioxo group contributing to its potential biological activity.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the thioxo group may contribute to this activity by interfering with microbial metabolism or cell wall synthesis.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds in the tetrahydropyrimidine class have been noted for their ability to inhibit cancer cell proliferation in vitro.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This could be beneficial in regulating biochemical processes related to diseases such as diabetes or cancer.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of similar compounds. For instance:
- Synthesis and Activity Evaluation : A study synthesized a series of tetrahydropyrimidines and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the substituents significantly influenced their potency against cancer cells .
- Structure-Activity Relationship (SAR) : Another research effort investigated the SAR of tetrahydropyrimidines, revealing that specific functional groups enhance biological activity while others may reduce it. This highlights the importance of structural optimization in drug design .
- In Vivo Studies : While most studies remain in vitro, there is ongoing research into the in vivo efficacy of similar compounds using animal models to assess anticancer properties and toxicity profiles .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
